molecular formula C9H16O2 B100854 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan CAS No. 16278-06-1

2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan

Cat. No. B100854
CAS RN: 16278-06-1
M. Wt: 156.22 g/mol
InChI Key: BLQNGAUNTBWUFL-UHFFFAOYSA-N
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Patent
US07071344B1

Procedure details

500 mg of olefin 8 is dissolved in 15 ml of ethyl acetate, 150 mg of platinum(IV) oxide is added and hydrogenated in a hydrogenating apparatus until no more hydrogen is taken up. After filtration, it is concentrated by evaporation, whereby 398 mg of title compound 195 is obtained as a colorless oil, which is immediately further reacted.
Name
olefin
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1([C:6]2([CH3:11])[O:10][CH2:9][CH2:8][O:7]2)[CH2:5][CH2:4]1)=[CH2:2].[H][H]>C(OCC)(=O)C.[Pt](=O)=O>[CH2:1]([C:3]1([C:6]2([CH3:11])[O:7][CH2:8][CH2:9][O:10]2)[CH2:4][CH2:5]1)[CH3:2]

Inputs

Step One
Name
olefin
Quantity
500 mg
Type
reactant
Smiles
C(=C)C1(CC1)C1(OCCO1)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration, it
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(CC1)C1(OCCO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 398 mg
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.